JTC-801 free base

Receptor Binding NOP/ORL1 Antagonist Selectivity

JTC-801 free base (CAS 244218-93-7) is a non-peptide, selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1). It belongs to the 4-aminoquinoline chemical class.

Molecular Formula C26H25N3O2
Molecular Weight 411.5 g/mol
CAS No. 244218-93-7
Cat. No. B1673097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTC-801 free base
CAS244218-93-7
SynonymsJTC 801
JTC-801
JTC801
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide
Molecular FormulaC26H25N3O2
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N
InChIInChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30)
InChIKeyVTGBZWHPJFMTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTC-801 Free Base (CAS 244218-93-7) Procurement Guide: NOP Receptor Antagonist Specifications


JTC-801 free base (CAS 244218-93-7) is a non-peptide, selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) [1]. It belongs to the 4-aminoquinoline chemical class [2]. Characterized as an orally active, small-molecule inhibitor, JTC-801 has been widely used as a pharmacological tool to elucidate the role of the NOP receptor system in pain, anxiety, and inflammation [3]. While multiple NOP antagonists exist, procurement of a specific compound for research or development requires a detailed understanding of its distinct pharmacological fingerprint relative to its closest analogs.

Why Substituting JTC-801 Free Base with Other NOP Antagonists Can Compromise Experimental Reproducibility


Procurement decisions based solely on NOP receptor antagonism as a drug class are insufficient for scientific or industrial rigor. Substituting JTC-801 free base with another NOP antagonist, such as SB-612111 or J-113397, introduces significant and quantifiable variability in receptor selectivity profiles, pharmacokinetic properties, and validated in vivo applications [1]. The observed in vivo efficacy of JTC-801 in specific disease models, such as chemotherapy-induced neuropathic pain and post-traumatic stress disorder (PTSD), is not an inherent property of all NOP antagonists [2]. Using a different tool compound without validating its own unique selectivity and pharmacokinetic parameters in the target model risks generating non-reproducible data and invalidating cross-study comparisons.

Quantitative Differentiation: JTC-801 Free Base vs. Closest NOP Antagonist Analogs


Receptor Selectivity Profile: JTC-801 vs. Classic Opioid Receptors

JTC-801 demonstrates a defined selectivity window for the NOP receptor over classical mu, kappa, and delta opioid receptors [1]. Its binding affinities (Ki) for these off-target receptors have been quantified, enabling researchers to predict its functional selectivity in complex biological systems where opioid receptor cross-talk may be a concern.

Receptor Binding NOP/ORL1 Antagonist Selectivity

Functional Antagonism of Nociceptin-Induced Allodynia: In Vivo Minimum Effective Doses

JTC-801 effectively reverses N/OFQ-induced allodynia in vivo with defined potency via both parenteral and oral routes [1]. This contrasts with other NOP antagonists like J-113397 and SB-612111, which have complex and sometimes biphasic effects on pain, showing antinociceptive or pro-nociceptive actions depending on dose and pain model [2]. The clear, dose-dependent anti-allodynic effect of JTC-801 is a key differentiating feature for in vivo studies.

In Vivo Pharmacology Allodynia Antinociception

Efficacy in Neuropathic Pain: Dose-Dependent Reversal of Thermal Hyperalgesia

JTC-801 exhibits oral efficacy in a model of neuropathic pain, demonstrating a dose-dependent reversal of thermal hyperalgesia following L5 spinal nerve transection [1]. This data is supported by a mechanistic link to inhibition of nitric oxide production, a pathway not universally shared by other NOP antagonists [2].

Neuropathic Pain Hyperalgesia Oral Bioavailability

Reversal of Pain and Anxiety in a PTSD Model: A Unique Polypharmacological Outcome

In a rat model of post-traumatic stress disorder (PTSD), induced by single-prolonged stress (SPS), JTC-801 reversed multiple pathological symptoms, including mechanical allodynia, thermal hyperalgesia, anxiety-like behavior, and hypocortisolism [1]. This polypharmacological effect, linked to normalization of the NOP receptor system, has not been demonstrated with other selective NOP antagonists like J-113397 or SB-612111 in this specific model [2].

PTSD Anxiety Hyperalgesia

Retention of Selectivity in Bivalent Ligand Design vs. Analog Scaffolds

The JTC-801 pharmacophore serves as a valuable scaffold for developing selective NOP receptor probes. When other researchers synthesized bivalent ligands using a modified JTC-801 unit, a general loss of selectivity over classical opioid receptors was observed compared to the parent compound [1]. This highlights the structural integrity of JTC-801 itself in maintaining a defined selectivity window, which is easily compromised by simple chemical modifications.

Medicinal Chemistry SAR Selectivity

Optimal Use Cases for JTC-801 Free Base in Scientific and Industrial Research


Validating NOP Receptor-Mediated Effects in In Vivo Neuropathic Pain Models

JTC-801 free base is optimally suited for in vivo studies of neuropathic pain, particularly where oral administration is required. Its validated efficacy in reversing thermal hyperalgesia in the L5 spinal nerve transection model provides a robust experimental paradigm [1]. The compound's ability to inhibit nitric oxide production offers a specific mechanistic endpoint to complement behavioral analysis [2].

Investigating NOP System Modulation in Stress-Related Disorders (PTSD)

For research into the neurobiology of PTSD and anxiety, JTC-801 is a critical tool. It is uniquely characterized for its ability to reverse a cluster of PTSD-relevant symptoms (pain, anxiety, hypocortisolism) in the single-prolonged stress (SPS) rat model [3]. Its normalization of dysregulated N/OFQ levels and NOP receptor expression provides a clear biomarker profile for target engagement [4].

Medicinal Chemistry Benchmarking and Selectivity Profiling

In medicinal chemistry campaigns targeting the NOP receptor, JTC-801 free base serves as an essential reference standard. Its well-defined selectivity profile over mu, kappa, and delta opioid receptors (12.5-, 129-, and 1055-fold, respectively) provides a critical benchmark for evaluating the off-target activity of new chemical entities . The observed loss of selectivity in JTC-801-derived bivalent ligands further underscores its utility in assessing the impact of structural modifications [5].

Differentiating NOP from Classical Opioid Pathways in Pain Studies

JTC-801 is ideal for dissecting the specific contribution of the NOP receptor system in pain modulation, separate from classical opioid pathways. Its consistent, dose-dependent anti-allodynic effect in the nociceptin-induced allodynia model contrasts with the more complex behavioral profiles of other NOP antagonists [6]. This predictable in vivo pharmacology simplifies experimental design and data interpretation, making JTC-801 a superior choice for pathway-specific investigations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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